4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methoxy-2-pyridinecarboxaldehyde, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity .
Comparison with Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Shares the methoxy and formyl groups but lacks the carboxylic acid group.
4-Formyl-2-pyridinecarboxylic acid: Similar structure but without the methoxycarbonyl group.
6-(Methoxycarbonyl)pyridine-2-carboxylic acid: Lacks the formyl group.
Uniqueness: 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of all three functional groups (formyl, methoxycarbonyl, and carboxylic acid) on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H7NO5 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
4-formyl-6-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)7-3-5(4-11)2-6(10-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
HWDKYRUUHFJCQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.